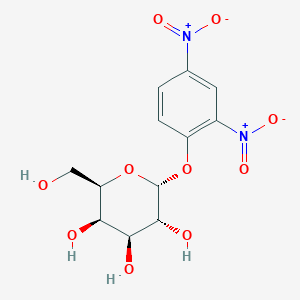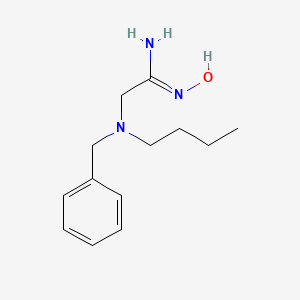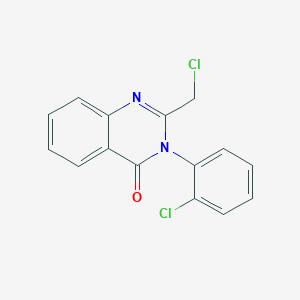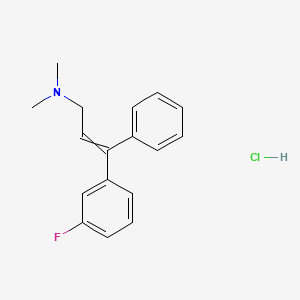
(Z)-N'-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is a synthetic organic compound that features a unique structure combining a pyrazole ring, a piperidine ring, and an acetimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Acetimidamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the imidamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets, aiming to discover new therapeutic agents.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(Z)-N’-hydroxy-2-(3-(1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide: Lacks the methyl group on the pyrazole ring.
(Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide: Lacks the imidamide group.
Uniqueness
(Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is unique due to the presence of both the pyrazole and piperidine rings, as well as the acetimidamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H19N5O |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
N'-hydroxy-2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H19N5O/c1-15-6-4-10(13-15)9-3-2-5-16(7-9)8-11(12)14-17/h4,6,9,17H,2-3,5,7-8H2,1H3,(H2,12,14) |
InChIキー |
LECIKFCJVOWIQN-UHFFFAOYSA-N |
異性体SMILES |
CN1C=CC(=N1)C2CCCN(C2)C/C(=N/O)/N |
正規SMILES |
CN1C=CC(=N1)C2CCCN(C2)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)

![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
